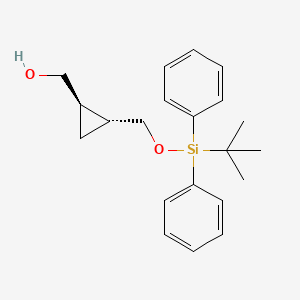
trans-(2-((Tert-butyldiphenylsilyloxy)methyl)cyclopropyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol, AldrichCPR: is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a cyclopropyl ring, a tert-butyldiphenylsilyl group, and a hydroxymethyl group, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring is often formed through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the tert-Butyldiphenylsilyl Group: The tert-butyldiphenylsilyl group is introduced via a silylation reaction, where a silylating agent such as tert-butyldiphenylsilyl chloride reacts with an alcohol or a hydroxyl group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Studies: The compound’s unique structure makes it useful in studying enzyme-substrate interactions.
Medicine:
Drug Development: It can be used as a building block in the synthesis of pharmaceutical compounds.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
作用機序
The mechanism by which ((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol exerts its effects involves interactions with various molecular targets. The tert-butyldiphenylsilyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. The hydroxymethyl group can participate in hydrogen bonding, affecting the compound’s solubility and binding properties.
類似化合物との比較
- ((1R,2R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)cyclopropyl)methanol
- ((1R,2R)-2-(((tert-Butylphenylsilyl)oxy)methyl)cyclopropyl)methanol
Comparison:
- Structural Differences: The main difference lies in the substituents on the silyl group. The presence of different alkyl or aryl groups can significantly affect the compound’s reactivity and applications.
- Reactivity: The tert-butyldiphenylsilyl group provides more steric hindrance compared to tert-butyldimethylsilyl, making the compound less reactive in certain reactions.
- Applications: The unique structural features of ((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol make it more suitable for specific applications in catalysis and material science compared to its analogs.
This detailed article provides a comprehensive overview of ((1R,2R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)cyclopropyl)methanol, AldrichCPR, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C21H28O2Si |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
[(1R,2R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]cyclopropyl]methanol |
InChI |
InChI=1S/C21H28O2Si/c1-21(2,3)24(19-10-6-4-7-11-19,20-12-8-5-9-13-20)23-16-18-14-17(18)15-22/h4-13,17-18,22H,14-16H2,1-3H3/t17-,18-/m0/s1 |
InChIキー |
UDQZGHRUSQGZFC-ROUUACIJSA-N |
異性体SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3C[C@H]3CO |
正規SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3CC3CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,3-dichlorophenoxy)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide](/img/structure/B12043213.png)


![2-Ethoxy-4-[(E)-(3-oxo-6,7,8,9-tetrahydro-3H-imidazo[1,2-A]azepin-2(5H)-ylidene)methyl]phenyl propionate](/img/structure/B12043230.png)

![N-(5-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043237.png)
![3,6-Dimethyl-1-p-tolyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B12043240.png)
![ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12043244.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12043249.png)


![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12043259.png)


